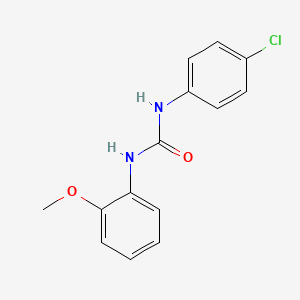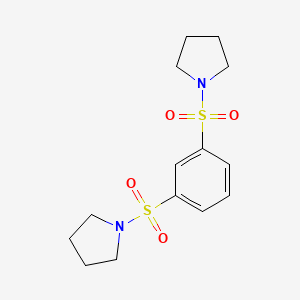![molecular formula C20H24N2O2 B5757557 N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5757557.png)
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DMAPT, is a synthetic compound with potential anticancer properties. It was first synthesized in 2003 by researchers at the University of Oxford and has since been studied extensively for its ability to inhibit the growth of cancer cells.
Mécanisme D'action
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide inhibits the NF-κB signaling pathway by blocking the activity of an enzyme called IKKβ. This enzyme is responsible for activating the NF-κB transcription factor, which promotes cell growth and survival. By inhibiting IKKβ, N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide prevents the activation of NF-κB and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in cell growth and survival. N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in lab experiments is its ability to inhibit the growth of a variety of cancer cell types. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of interest is the development of new analogs of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide that may have improved anticancer properties. Additionally, further research is needed to better understand the mechanism of action of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide and its effects on different types of cancer cells.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide involves several steps, including the reaction of 2,4-dimethylphenylamine with isobutyryl chloride to form N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide. This intermediate is then reacted with benzoyl chloride to form the final product, N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. N-(2,4-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide works by inhibiting the NF-κB signaling pathway, which is involved in the regulation of cell growth and survival.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2,2-dimethylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-13-10-11-16(14(2)12-13)21-18(23)15-8-6-7-9-17(15)22-19(24)20(3,4)5/h6-12H,1-5H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDFDDLHYAMMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757476.png)

![2-[(4-methylphenyl)sulfonyl]-N-phenylethanethioamide](/img/structure/B5757491.png)
![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-fluorobenzamide](/img/structure/B5757509.png)
![N'~1~,N'~2~-bis[4-(dimethylamino)benzylidene]ethanedihydrazonamide](/img/structure/B5757510.png)

![4-chloro-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5757515.png)




